molecular formula C15H17N3 B1662265 1,3-Di-o-tolylguanidine CAS No. 97-39-2

1,3-Di-o-tolylguanidine

Cat. No. B1662265
CAS RN: 97-39-2
M. Wt: 239.32 g/mol
InChI Key: OPNUROKCUBTKLF-UHFFFAOYSA-N
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Description

1,3-Di-o-tolylguanidine (DTG) is a synthetic organic compound . It is a selective σ-receptor agonist . It is known to interact with dopamine drugs . It has been studied in Wistar rats and Albino Swiss mice . It is also an agonist of the sigma receptor (σ1/σ2 receptor) and effectively inhibits the growth of small cell lung cancer cells .


Molecular Structure Analysis

The molecular structure of 1,3-Di-o-tolylguanidine is represented by the linear formula: (CH3C6H4NH)2C(=NH) . Its molecular weight is 239.32 .


Chemical Reactions Analysis

1,3-Di-o-tolylguanidine is known to undergo various chemical reactions. For instance, it has been found that chloroform can be formed up to a 25% molar yield, while dichloroacetonitrile was formed into less than a 3% yield .


Physical And Chemical Properties Analysis

1,3-Di-o-tolylguanidine is a solid substance . It has a melting point of 176-178 °C . It is soluble in water at 70 mg/mL at 20 °C .

Safety And Hazards

1,3-Di-o-tolylguanidine is classified as Acute Tox. 4 Oral, which means it is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . In case of ingestion, it is advised to immediately call a POISON CENTER or doctor .

Future Directions

1,3-Di-o-tolylguanidine is widely used in the vulcanization of rubber and other polymers . With the aging of tires and other rubber products, these compounds are gradually released into the environment, leading to potential human exposure . Therefore, future research could focus on understanding the environmental impact and potential health risks associated with exposure to 1,3-Di-o-tolylguanidine.

properties

IUPAC Name

1,2-bis(2-methylphenyl)guanidine
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InChI

InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
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InChI Key

OPNUROKCUBTKLF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
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Related CAS

41130-39-6 (hydrochloride)
Record name N,N'-Bis(2-methylphenyl)guanidine
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DSSTOX Substance ID

DTXSID2026606
Record name 1,3-Di-o-tolylguanidine
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Molecular Weight

239.32 g/mol
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Physical Description

Dry Powder, White solid; [Hawley] Grey or white powder; [MSDSonline]
Record name Guanidine, N,N'-bis(2-methylphenyl)-
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Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM
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Density

1.10 @ 20 °C/4 °C
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
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Product Name

1,3-Di-o-tolylguanidine

Color/Form

WHITE POWDER, CRYSTALS FROM DILUTED ALC

CAS RN

97-39-2
Record name Di-o-tolylguanidine
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Melting Point

179 °C
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
807
Citations
BJ Sieira, R Montes, A Touffet, R Rodil, R Cela… - Journal of hazardous …, 2020 - Elsevier
This works investigates the chlorination and bromination of two rubber and polymer related chemicals, which have emerged as relevant water contaminants, ie 1,3-di-o-tolylguanidine (…
Number of citations: 40 www.sciencedirect.com
ZM Li, K Kannan - Environmental Science & Technology, 2023 - ACS Publications
1,3-Diphenylguanidine (DPG), 1,3-di-o-tolylguanidine (DTG), and 1,2,3-triphenylguanidine (TPG) are rubber additives widely present in the indoor environment. Nevertheless, little is …
Number of citations: 4 pubs.acs.org
ZM Li, K Kannan - Environmental Science & Technology, 2023 - ACS Publications
1,3-Diphenylguanidine (DPG), 1,3-di-o-tolylguanidine (DTG), and 1,2,3-triphenylguanidine (TPG) are synthetic chemicals widely used in rubber and other polymers. Nevertheless, …
Number of citations: 7 pubs.acs.org
M Ema, E Kimura, M Matsumoto, A Hirose… - Reproductive …, 2006 - Elsevier
Twelve male and female rats per group were exposed to the rubber accelerator 1,3-di-o-tolylguanidine (DTG) by gavage at 0, 8, 20 or 50mg/kgbw/day. Males were dosed for a total of …
Number of citations: 7 www.sciencedirect.com
Y Gao, T Zhang, C Yu, P Li, N Tian, S Wu - Journal of Molecular Liquids, 2020 - Elsevier
The crystal structure of 1,3-Di-o-tolylguanidine (DOTG) were investigated, as well as the thermodynamic properties about the solid-liquid phase equilibrium. The intermolecular …
Number of citations: 15 www.sciencedirect.com
AG Hohmann, RR Matsumoto, MK Hemstreet… - Brain research, 1992 - Elsevier
The 2-deoxy-d-[1- 14 C]glucose ([ 14 C]DG) method was used to examine the effects of the relatively selective sigma ligand 1,3-di-o-tolylguanidine (DTG) on cerebral metabolism in …
Number of citations: 12 www.sciencedirect.com
M Ema, S Fujii, M Matsumoto, A Hirose… - Reproductive Toxicology, 2006 - Elsevier
Pregnant rats were given 1,3-di-o-tolylguanidine (DTG) by gavage at 0, 10, 20 or 40mg/kgbw/day on days 6–19 of pregnancy and the pregnancy outcome was determined on day 20 of …
Number of citations: 1 www.sciencedirect.com
JM Walker, WD Bowen, SR Goldstein, AH Roberts… - Brain research, 1992 - Elsevier
Binding studies suggested the selectivity of (+)-pentazocine for sigma receptors, and subsequent synthesis and testing of [ 3 ](+)-pentazocine confirmed its high potency and selectivity …
Number of citations: 93 www.sciencedirect.com
JS Mogil, WF Sternberg, RN Pechnick… - Pharmacology …, 1995 - Elsevier
The role of σ receptors in antinociceptive processes remains equivocal, because previous σ drugs also bind to PCP/NMDA and opiate receptors. The present study examined the …
Number of citations: 20 www.sciencedirect.com
B Kest, JS Mogil, WF Sternberg, RN Pechnick… - Pharmacology …, 1995 - Elsevier
The role of the sigma receptor in prolonged pain was examined by assessing the effects of 1,3, di-o-tolylguanidine (DTG), a selective sigma receptor ligand, on the formalin test in mice. …
Number of citations: 13 www.sciencedirect.com

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